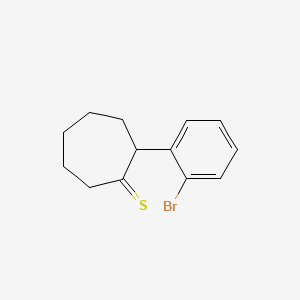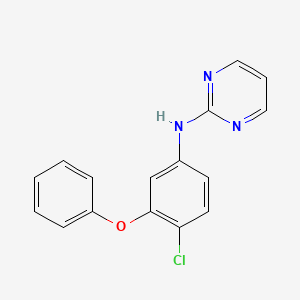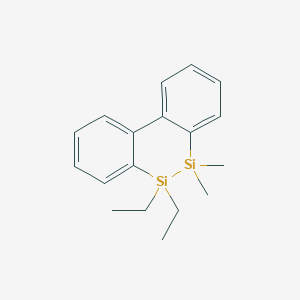
N-(2-Benzylidene-3-oxopentyl)-4-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Benzylidene-3-oxopentyl)-4-methylbenzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzylidene group, an oxopentyl chain, and a sulfonamide group attached to a methylbenzene ring.
準備方法
The synthesis of N-(2-Benzylidene-3-oxopentyl)-4-methylbenzene-1-sulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzylidene Intermediate: This step involves the condensation of benzaldehyde with an appropriate ketone to form the benzylidene intermediate.
Introduction of the Oxopentyl Chain: The oxopentyl chain is introduced through a Michael addition reaction, where the benzylidene intermediate reacts with a suitable Michael acceptor.
Sulfonamide Formation:
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.
化学反応の分析
N-(2-Benzylidene-3-oxopentyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(2-Benzylidene-3-oxopentyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-Benzylidene-3-oxopentyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The benzylidene group can interact with enzymes or receptors, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
N-(2-Benzylidene-3-oxopentyl)-4-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-(2-Benzylidene-3-oxopentyl)-benzene-1-sulfonamide: Lacks the methyl group on the benzene ring.
N-(2-Benzylidene-3-oxopentyl)-4-chlorobenzene-1-sulfonamide: Contains a chlorine atom instead of a methyl group.
N-(2-Benzylidene-3-oxopentyl)-4-nitrobenzene-1-sulfonamide: Contains a nitro group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
特性
CAS番号 |
919508-02-4 |
|---|---|
分子式 |
C19H21NO3S |
分子量 |
343.4 g/mol |
IUPAC名 |
N-(2-benzylidene-3-oxopentyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H21NO3S/c1-3-19(21)17(13-16-7-5-4-6-8-16)14-20-24(22,23)18-11-9-15(2)10-12-18/h4-13,20H,3,14H2,1-2H3 |
InChIキー |
CKSLWKAZBLURDJ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(=CC1=CC=CC=C1)CNS(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14201615.png)
![{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid](/img/structure/B14201624.png)
![1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene](/img/structure/B14201625.png)

![[(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14201641.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)
![N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine](/img/structure/B14201650.png)

![2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole](/img/structure/B14201674.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid](/img/structure/B14201675.png)



![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-](/img/structure/B14201700.png)
